1-(4-{[3-(2-Quinoxalinyl)phenoxy]methyl}phenyl)-1-ethanone
Overview
Description
1-(4-{[3-(2-Quinoxalinyl)phenoxy]methyl}phenyl)-1-ethanone is a complex organic compound that features a quinoxaline moiety, which is a nitrogen-containing heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[3-(2-Quinoxalinyl)phenoxy]methyl}phenyl)-1-ethanone typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring. This intermediate is then subjected to further functionalization to introduce the phenoxy and ethanone groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[3-(2-Quinoxalinyl)phenoxy]methyl}phenyl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
1-(4-{[3-(2-Quinoxalinyl)phenoxy]methyl}phenyl)-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s quinoxaline core is of interest for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.
Industry: The compound may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(4-{[3-(2-Quinoxalinyl)phenoxy]methyl}phenyl)-1-ethanone exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoxaline moiety. This interaction can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(1,4-Dioxido-3-phenyl-2-quinoxalinyl)-2-methyl-1-propanone: This compound shares the quinoxaline core but has different substituents, leading to distinct chemical and biological properties.
(3-Methyl-1,4-dioxido-2-quinoxalinyl)(phenyl)methanone: Another quinoxaline derivative with unique functional groups that differentiate it from 1-(4-{[3-(2-Quinoxalinyl)phenoxy]methyl}phenyl)-1-ethanone.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[4-[(3-quinoxalin-2-ylphenoxy)methyl]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c1-16(26)18-11-9-17(10-12-18)15-27-20-6-4-5-19(13-20)23-14-24-21-7-2-3-8-22(21)25-23/h2-14H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKJRSOPWGBRBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NC4=CC=CC=C4N=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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